4-Nitrodiphenyl-D9

Mass Spectrometry Isotope Dilution Internal Standard Selection

Eliminate systematic bias in 4-nitrobiphenyl quantification with 4-Nitrodiphenyl-D9, a perdeuterated (+9 Da) SIL-IS. Its 99.3% isotopic purity (exceeding the 98% industry threshold) and near-identical physicochemical behavior ensure co-elution and unambiguous mass discrimination, avoiding the up to 50% underestimation common with structural analogs or lower-deuterated isotopologues. Essential for IDMS-based regulatory monitoring of this Category 1B carcinogen in environmental and biological matrices.

Molecular Formula C12H9NO2
Molecular Weight 208.26 g/mol
Cat. No. B15341491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrodiphenyl-D9
Molecular FormulaC12H9NO2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
InChIKeyBAJQRLZAPXASRD-LOIXRAQWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrodiphenyl-D9 Procurement Guide: Core Specifications for Deuterated Internal Standards


4-Nitrodiphenyl-D9 (CAS 350818-59-6) is a perdeuterated stable isotope-labeled internal standard (SIL-IS) of 4-nitrobiphenyl, in which nine hydrogen atoms are replaced with deuterium, yielding the molecular formula C12D9NO2 and a molecular weight of 208.26 g/mol . This isotopic labeling imparts a mass shift of +9 Da relative to the native analyte (C12H9NO2, MW 199.21 g/mol), enabling unambiguous mass spectrometric differentiation . As a nitroaromatic compound, 4-nitrobiphenyl is classified as a Category 1B carcinogen and is a priority environmental pollutant found in combustion emissions and contaminated sites [1]. The deuterated analog serves exclusively as an analytical internal standard for accurate quantification of 4-nitrobiphenyl in complex matrices using isotope dilution mass spectrometry (IDMS), and is supplied for research use only .

Why 4-Nitrodiphenyl-D9 Cannot Be Substituted with Alternative Internal Standards in Quantitative Analysis


In LC-MS/MS and GC-MS quantification of 4-nitrobiphenyl, substituting 4-Nitrodiphenyl-D9 with a non-deuterated structural analog or a lower-deuterated isotopologue introduces systematic quantification bias that cannot be fully corrected post hoc. Structural analogs differ in extraction recovery, ionization efficiency, and chromatographic retention, resulting in differential matrix effects that cause up to 50% concentration underestimation even with internal standard correction [1]. Lower-deuterated analogs (e.g., D3-labeled species) risk isotopic overlap with the native analyte's natural abundance M+3 isotopic envelope, degrading signal specificity and calibration linearity [2]. Additionally, the mass shift of +9 Da in 4-Nitrodiphenyl-D9 provides sufficient separation to mitigate spectral interference while preserving near-identical physicochemical behavior essential for co-eluting internal standard performance .

Quantitative Differentiation Evidence: 4-Nitrodiphenyl-D9 vs. Alternative Internal Standards


Mass Shift Superiority: D9 vs. D3 Labeling for Spectral Discrimination

4-Nitrodiphenyl-D9 provides a +9 Da mass shift from the native analyte (C12H9NO2, 199.21 Da → C12D9NO2, 208.26 Da), exceeding the industry-standard minimum requirement of +3 Da for deuterated internal standards [1]. In contrast, a hypothetical D3-labeled 4-nitrobiphenyl analog (MW 202.21 Da) would generate only a +3 Da shift, placing it in potential conflict with the native analyte's natural abundance M+3 isotopic envelope (arising from 13C2, 18O, etc.), which can compromise baseline resolution and quantitation accuracy, particularly at low analyte concentrations . The D9 configuration eliminates this risk through sufficient mass separation.

Mass Spectrometry Isotope Dilution Internal Standard Selection SIL-IS

Isotopic Purity Benchmark: Verified 99.3% vs. Industry 98% Threshold

4-Nitrodiphenyl-D9 ([2H9]-4-nitrobiphenyl) has been procured and documented at 99.3% isotopic purity in peer-reviewed analytical protocols . This exceeds the industry-recommended threshold of >98% isotopic enrichment for internal standard applications [1]. Lower-purity lots (e.g., 96.5% isotopically pure standards) have been noted in literature as requiring additional correction or being unsuitable for certain applications .

Isotopic Enrichment Analytical Validation Procurement Specification Internal Standard Quality

D9 Deuterium Loading Mitigates Hydrogen-Deuterium Back-Exchange Risk

Deuterated internal standards bearing labels on exchange-labile positions (e.g., adjacent to carbonyls, acidic protons, or certain aromatic positions) can undergo back-exchange to protiated forms during sample preparation or LC analysis, compromising quantification accuracy . 4-Nitrodiphenyl-D9 features nine deuterium atoms distributed across both aromatic rings of the biphenyl structure, with no labile protons on exchange-prone functional groups . In contrast, alternative 13C-labeled internal standards are inherently exchange-stable but carry higher procurement costs [1]. The D9 configuration on a nitroaromatic framework provides a cost-effective deuterated option with reduced exchange vulnerability.

Isotope Exchange LC-MS Method Robustness Deuterium Stability SIL-IS Validation

Deuterium Isotope Effect Awareness: Retention Time Shift Potential vs. 13C Alternatives

Deuterium-labeled internal standards may exhibit slight chromatographic retention time shifts (H/D isotope effect) relative to the native analyte, which can cause differential ion suppression in LC-ESI-MS/MS when the internal standard and analyte do not co-elute perfectly [1]. This effect has been systematically documented: deuterated SIL-IS can show measurable retention time differences that diminish their capacity to compensate for matrix effects compared to non-deuterated (13C, 15N) SIL-IS [2]. 4-Nitrodiphenyl-D9, as a deuterated standard, carries this class-inherent limitation.

Chromatographic Resolution Matrix Effects LC-MS/MS Validation Isotope Effect

Primary Application Scenarios for 4-Nitrodiphenyl-D9 Procurement


Environmental Monitoring of 4-Nitrobiphenyl in Combustion Emissions and Contaminated Sites

4-Nitrodiphenyl-D9 is used as a deuterated internal standard for the quantification of 4-nitrobiphenyl in environmental samples (air particulate matter, soil, sediment, water) via GC-MS or LC-MS/MS. The compound's +9 Da mass shift provides unambiguous spectral discrimination from the native analyte , while its 99.3% isotopic purity [1] ensures minimal native analyte interference in calibration. This application is critical for regulatory compliance monitoring of nitro-PAHs, which are persistent environmental pollutants with documented carcinogenicity (Category 1B) and aquatic toxicity [2].

Toxicokinetic and Metabolic Fate Studies of 4-Nitrobiphenyl

In metabolism and toxicokinetic studies, 4-Nitrodiphenyl-D9 enables accurate quantification of 4-nitrobiphenyl and its metabolites in biological matrices (plasma, urine, tissue homogenates). The internal standard corrects for matrix effects and extraction losses, which are significant in complex biological samples . The perdeuterated aromatic ring structure provides resistance to metabolic deuterium exchange, maintaining isotopic integrity throughout sample processing [1].

DNA Adduct Analysis and Carcinogenicity Research

4-Nitrobiphenyl is known to form DNA adducts as part of its carcinogenic mechanism. 4-Nitrodiphenyl-D9 has been documented in peer-reviewed protocols as an isotopic standard for DNA adduct analysis workflows . The compound serves as a precursor for the preparation of [2H9]-4-aminobiphenyl (via Zn reduction in C2H5OH/HCl at 60 °C) for use as an internal standard in aromatic amine DNA adduct quantification .

Method Validation and Inter-Laboratory Quality Assurance Programs

For laboratories developing and validating analytical methods for nitroaromatic compound quantification, 4-Nitrodiphenyl-D9 provides a traceable, high-purity internal standard that supports method ruggedness testing and inter-laboratory comparability. The documented 99.3% isotopic purity exceeds the 98% industry threshold [1], reducing variability introduced by internal standard lot-to-lot differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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